methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Description
“Methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C13H11NO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and molecular formula, C13H11NO2 . The presence of the cyano group (-CN), phenyl group (C6H5), and carboxylate ester (-COOCH3) in its structure suggests that it might have interesting chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 213.24 g/mol . More detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-17(20(24)25-3)14(2)22-18(13)19(23)16(12-21)11-7-10-15-8-5-4-6-9-15/h4-11,22H,1-3H3/b10-7+,16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYWANDEDCDFTR-CRWKAAGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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